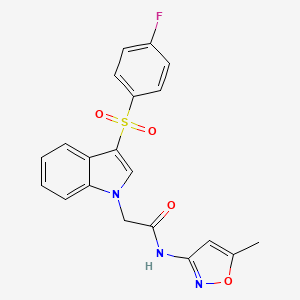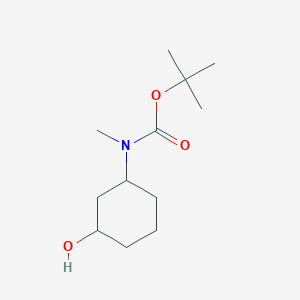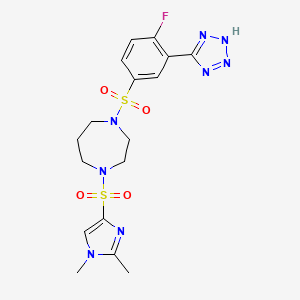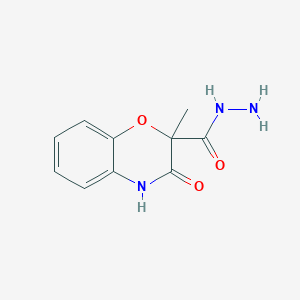
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound that falls within the class of 1,4-benzoxazine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of such compounds typically includes a benzoxazine core, which is a heterocyclic system containing oxygen and nitrogen atoms within a fused benzene ring .
Synthesis Analysis
The synthesis of 1,4-benzoxazine derivatives can be achieved through various methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, which leads to the formation of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with significant stereoselectivity . Another method for synthesizing enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides involves the cyclization of monomethyl malonates with nitrophenoxy groups . Additionally, the aza-Wittig reaction followed by carbodiimide-mediated ring closure and enol-induced ring interconversion has been used to synthesize 4-methylene-4H-3,1-benzoxazines, which are structurally related to 1,4-benzoxazines .
Molecular Structure Analysis
The molecular structure of 1,4-benzoxazine derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. The configuration around the double bond of major stereoisomers has been established through X-ray analysis . NMR structural studies have provided insights into the conformational preferences of the oxazine ring, revealing that the N-methyl group is predominantly axial in 3,4-dihydro-3-methyl-2H-1,3-benzoxazines10.
Chemical Reactions Analysis
The reactivity of 1,4-benzoxazine derivatives can be influenced by various substituents attached to the oxazine ring. For instance, the presence of activating or deactivating groups can significantly affect the stability and chemical reactivity of these compounds, as evidenced by studies on the vibrational properties and frontier orbital analyses of benzoxazin-4-one derivatives . The aza-Wittig reaction is another example of a chemical transformation that can be used to generate benzoxazine derivatives, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are closely related to their molecular structure. The presence of substituents can modulate the lipophilicity of these compounds, which in turn affects their biological activities. For example, compounds with greater lipophilicity, such as N-methyl analogues, have been found to possess higher anti-bacterial activities . The conformational analysis of the oxazine ring, as determined by NMR data, also plays a crucial role in understanding the physical properties of these molecules 10.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Research has indicated the potential of benzoxazinyl derivatives, including compounds structurally related to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, as potent antimicrobials and antioxidants. A study by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes and evaluated their in vitro antimicrobial and antioxidant studies, demonstrating significant activity in these areas (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Synthesis and Pharmaceutical Applications
The synthesis of benzoxazine derivatives and their pharmaceutical applications has been a focus of research. Dabholkar & Gavande (2003) discussed the microwave-catalyzed synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones, highlighting the enhanced reaction rate and improved yields under microwave irradiation compared to conventional methods (Dabholkar & Gavande, 2003).
Antibacterial Activity
Kadian, Maste, & Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The study found that specific compounds showed good activity against certain strains, indicating the potential for developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Enzymatic Studies
Prasad et al. (2006) conducted a study on the lipase-catalyzed resolution of novel benzoxazine derivatives. They observed that specific enzymes could efficiently catalyze the enantioselective deacetylation of these compounds, suggesting potential applications in biocatalysis and chiral synthesis (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, Patkar, & Parmar, 2006).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, showing potent analgesic and anti-inflammatory activities in animal studies. This research provides insights into the therapeutic potential of these compounds in pain and inflammation management (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .
Mode of Action
It’s worth noting that similar compounds have been shown to exist in both trans and cis isomers , which could potentially influence their interaction with targets.
Result of Action
Similar compounds have been used in the design of peptidomimetics with antagonistic activity at the platelet fibrinogen receptor , suggesting potential anticoagulant effects.
Propiedades
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-10(9(15)13-11)8(14)12-6-4-2-3-5-7(6)16-10/h2-5H,11H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWBVRIKVFBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)
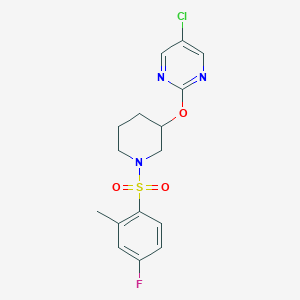

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)



![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)
